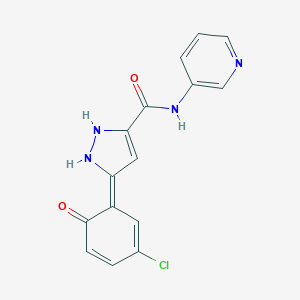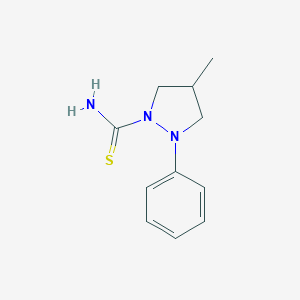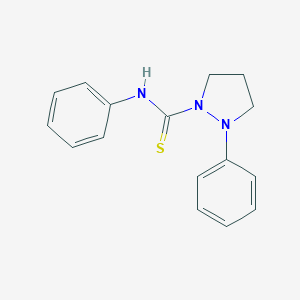![molecular formula C17H16F3N3O3 B258276 N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide](/img/structure/B258276.png)
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide, also known as BTIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTIA is a derivative of indazole and has been found to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer effects.
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide involves the inhibition of various enzymes and signaling pathways. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide also inhibits the activity of NF-κB by preventing its translocation to the nucleus and inhibiting the expression of target genes involved in inflammation and immune responses. Additionally, N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been found to inhibit the activity of other enzymes, such as 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, and phosphodiesterase-4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects:
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide inhibits the production of inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of various signaling pathways involved in cell survival and proliferation. In vivo studies have shown that N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide exhibits anti-inflammatory and anti-cancer effects in animal models of inflammation and cancer.
Advantages and Limitations for Lab Experiments
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has several advantages for lab experiments. It exhibits high purity and stability, making it suitable for biochemical and pharmacological studies. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide is also readily available and can be synthesized using a simple one-pot reaction method. However, one limitation of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide is that it exhibits low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has shown promising pharmacological properties and has the potential to be developed into a therapeutic agent for the treatment of inflammatory and cancerous diseases. Future research should focus on elucidating the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide. Additionally, studies should be conducted to evaluate the safety and efficacy of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide in animal models and human clinical trials. Furthermore, N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide can be modified to improve its solubility and pharmacokinetic properties, which may increase its therapeutic potential.
Synthesis Methods
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide can be synthesized using a simple one-pot reaction method. The starting materials required for the synthesis are 5-hydroxymethyl-benzo[d][1,3]dioxole, 3-trifluoromethyl-4,5,6,7-tetrahydro-indazole-1-carboxylic acid, and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst and N,N-dimethylformamide (DMF) as a solvent. The reaction mixture is stirred at room temperature for 24 hours, and the resulting product is purified by column chromatography to obtain N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide in high yield and purity.
Scientific Research Applications
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been extensively studied for its potential therapeutic applications. Several studies have reported that N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide exhibits anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
properties
Product Name |
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide |
|---|---|
Molecular Formula |
C17H16F3N3O3 |
Molecular Weight |
367.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)16-11-3-1-2-4-12(11)23(22-16)8-15(24)21-10-5-6-13-14(7-10)26-9-25-13/h5-7H,1-4,8-9H2,(H,21,24) |
InChI Key |
DVWBVQYADUOAMP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=NN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)


![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)


